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Foreword

(+/-)-Homohistidine, a homologue of the naturally occurring amino acid L-histidine, presents a
unique scaffold for chemical exploration and therapeutic innovation. Its structural nuance—an
additional methylene group in the side chain—subtly alters its chemical and biological
disposition compared to its well-studied predecessor. This guide, intended for the discerning
scientific audience, delves into the core chemical properties of racemic homohistidine. We will
navigate its synthesis, stereochemical considerations, reactivity, and coordination chemistry,
underpinned by field-proven insights and methodologies. This document serves as a
foundational resource for researchers aiming to harness the potential of homohistidine in
peptide synthesis, medicinal chemistry, and beyond.

Molecular Architecture and Physicochemical Profile

(+/-)-Homohistidine, systematically named 2-amino-4-(1H-imidazol-5-yl)butanoic acid,
possesses the molecular formula C7H11:N302 and a molecular weight of 169.18 g/mol [1]. The
introduction of an additional methylene group into the side chain, separating the a-carbon from
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the imidazole ring, distinguishes it from histidine. This seemingly minor modification has
significant implications for its conformational flexibility and chemical behavior.

Table 1: Computed Physicochemical Properties of (+/-)-Homohistidine

Property Value Reference
Molecular Weight 169.18 g/mol
XLogP3-AA -2.9

Hydrogen Bond Donor Count 3

Hydrogen Bond Acceptor

4
Count

Rotatable Bond Count 4

Exact Mass 169.085126602 Da

Topological Polar Surface Area 92 A2

Data sourced from the PubChem database for (+-)-Homohistidine (CID 4153393).[1]

Synthesis of Racemic Homohistidine

The synthesis of racemic homohistidine can be achieved through various organic chemistry
routes. One notable method commences from urocanic acid, a metabolite of histidine. This
approach underscores the principle of leveraging existing biological scaffolds for the creation of
novel structures.

L. EOH, H+ Esterification 2. Diethyl NaOEt Michael Addition 3. Acid Hydrolysis Hydrolysis & Decarboxylation -

Click to download full resolution via product page

Figure 1: A generalized synthetic pathway for racemic homohistidine starting from urocanic
acid.
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Experimental Protocol: Synthesis of (+/-)-Homohistidine from Urocanic Acid

o Step 1: Esterification of Urocanic Acid. Urocanic acid is first converted to its ethyl ester by
refluxing in ethanol with a catalytic amount of strong acid (e.g., H2SOa). This protects the
carboxylic acid and enhances the reactivity of the imidazole ring in the subsequent step.

o Step 2: Michael Addition. The ethyl urocanate then undergoes a Michael addition with a
malonic ester derivative, such as diethyl acetamidomalonate, in the presence of a strong
base like sodium ethoxide. This step is crucial for forming the carbon backbone of the
homohistidine side chain.

o Step 3: Hydrolysis and Decarboxylation. The resulting adduct is subjected to acidic
hydrolysis. This removes the protecting groups (acetyl and ethyl esters) and promotes
decarboxylation of the malonic ester moiety, yielding the final racemic homohistidine product.
Purification is typically achieved through recrystallization or ion-exchange chromatography.

The choice of diethyl acetamidomalonate is strategic; it provides the a-amino and a-carboxyl
groups in a protected form, and the malonic ester structure facilitates the crucial carbon-carbon
bond formation.

Stereochemistry

(+/-)-Homohistidine possesses a single stereocenter at the a-carbon, and therefore exists as
a pair of enantiomers: (S)-homohistidine (L-homohistidine) and (R)-homohistidine (D-
homohistidine). The racemic mixture denotes an equal proportion of these two enantiomers.
The separation of these enantiomers, if required for specific biological or pharmaceutical
applications, can be accomplished through chiral chromatography or by diastereomeric salt
formation with a chiral resolving agent.

Acid-Base Properties and pKa Values

The acid-base behavior of homohistidine is dictated by its three ionizable groups: the a-
carboxyl group, the a-amino group, and the imidazole side chain. The pKa values of these
groups determine the net charge of the molecule at a given pH. While experimentally
determined pKa values for homobhistidine are not readily available in the literature, we can infer
them by comparison with histidine and by considering the electronic effect of the additional
methylene group.
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Table 2: Comparison of Approximate pKa Values of Histidine and Estimated pKa Values for
Homohistidine

Estimated Homohistidine

lonizable Group Histidine pKa

pKa
o-Carboxyl (pKazi) ~1.8-2.2 ~2.0-2.4
Imidazole (pKaz) ~6.0 ~6.2-6.5
o-Amino (pKas) ~9.2-9.7 ~9.4-9.9

The additional methylene group in homohistidine is electron-donating, which is expected to
slightly increase the basicity (and thus the pKa) of both the imidazole nitrogen and the a-amino
group compared to histidine. Conversely, it would slightly decrease the acidity of the a-carboxyl

group.
Experimental Protocol: Determination of pKa Values by NMR Spectroscopy
A robust method for the experimental determination of pKa values involves *H NMR titration[1].

e Sample Preparation: Prepare a series of solutions of (+/-)-homohistidine at a constant
concentration in D20 across a wide pH range (e.g., pH 1 to 11).

 NMR Data Acquisition: Acquire *H NMR spectra for each sample.

o Data Analysis: Monitor the chemical shifts of the protons on the imidazole ring (C2-H and
C4-H) as a function of pH. The chemical shifts of these protons are sensitive to the
protonation state of the imidazole ring.

o pKa Calculation: Plot the chemical shifts versus pH. The data for the imidazole protons will
follow a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the
imidazole group. A similar analysis of the a-proton can be used to determine the pKa of the
0-amino group.
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Figure 3: Schematic of a tridentate coordination complex of a metal ion with homohistidine.
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The stability of these metal complexes can be quantified by their stability constants (or
formation constants). While specific stability constants for homohistidine complexes are not
widely reported, the principles of coordination chemistry suggest that the Irving-Williams series
would likely be followed for divalent metal ions.

Biological Activity and Drug Development Potential

While research into the specific biological roles of homohistidine is less extensive than for
histidine, its structural similarity suggests potential involvement in various biological processes.
One study investigated homohistidine as a potential inhibitor of histidine decarboxylase, an
enzyme responsible for converting histidine to histamine. In this particular study, homohistidine
did not exhibit inhibitory activity at the tested concentration.[2]

However, the unique properties of the homohistidine scaffold make it an attractive candidate for
incorporation into peptidomimetics and other drug discovery programs. The altered spacing
and flexibility of the imidazole side chain could lead to novel binding interactions with
therapeutic targets. For instance, modified L-histidine residues have been incorporated into
peptidomimetics with potent antifungal activity.[3] The development of homohistidine
derivatives could therefore open new avenues for therapeutic intervention.

Spectroscopic Characterization

A comprehensive understanding of the chemical properties of (+/-)-homohistidine relies on its
thorough spectroscopic characterization.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are indispensable for
confirming the structure of synthesized homohistidine. The chemical shifts of the protons and
carbons in the imidazole ring are particularly informative and are sensitive to the protonation
state and local chemical environment.[4][5]

e Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight
and for fragmentation analysis to confirm the structure. High-resolution mass spectrometry
provides the exact mass, confirming the elemental composition.[6]

« Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic
vibrational modes of the functional groups present in homohistidine, such as the carboxyl,
amino, and imidazole groups.
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Conclusion

(+/-)-Homohistidine represents a compelling molecular entity for chemical and pharmaceutical
research. Its unique structural features, stemming from the additional methylene group in its
side chain, differentiate it from histidine and offer opportunities for the design of novel
molecules with tailored properties. This guide has provided a comprehensive overview of its
fundamental chemical properties, from synthesis to potential applications. Further experimental
investigation into its pKa values, the stability of its metal complexes, and the biological activities
of its individual enantiomers will undoubtedly unlock its full potential in the fields of drug
discovery and materials science.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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